TAK-875 (compound 16), a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative, acts as a potent and selective agonist of the G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) []. This receptor plays a crucial role in glucose-stimulated insulin secretion by pancreatic β-cells. TAK-875 demonstrated promising results in preclinical studies, exhibiting significant glucose-lowering effects and enhanced insulin secretion in type 2 diabetic rats. These findings led to its evaluation in human clinical trials for type 2 diabetes treatment [].
The benzofuran derivative LINS01007, a 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine compound, acts as a potent antagonist of the histamine H4 receptor (H4R) []. H4R plays a significant role in inflammatory processes, particularly in asthma. In a murine allergic asthma model, LINS01007 demonstrated efficacy in attenuating various asthma symptoms, including reducing inflammatory cell infiltration, downregulating inflammatory mediators, and improving lung morphology [].
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: